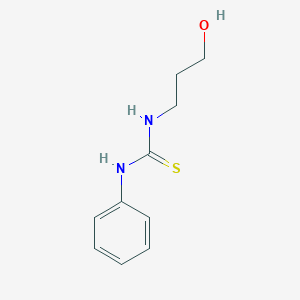

1-(3-Hydroxypropyl)-3-phenylthiourea

概要

説明

1-(3-Hydroxypropyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a hydroxypropyl group and a phenyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.

準備方法

Synthetic Routes and Reaction Conditions

1-(3-Hydroxypropyl)-3-phenylthiourea can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with phenylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol attacks the isothiocyanate group, leading to the formation of the desired thiourea compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

1-(3-Hydroxypropyl)-3-phenylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The hydroxypropyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Ethers and esters.

科学的研究の応用

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 1-(3-hydroxypropyl)-3-phenylthiourea. It has been evaluated against various bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. For example, in vitro tests revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| Staphylococcus aureus | 32 | 8 |

| Escherichia coli | 27 | 8 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary research indicates that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Ionic Liquids

This compound has been utilized in the formulation of ionic liquids, which are gaining traction for their environmentally friendly properties and effectiveness in various chemical processes. These ionic liquids serve as solvents for organic reactions and have been shown to enhance the solubility of organic compounds, thus facilitating chemical synthesis and extraction processes .

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | High in organic solvents |

Photocatalytic Applications

In materials science, this compound contributes to the development of photocatalytic materials. Its incorporation into nanostructured materials has demonstrated enhanced photocatalytic activity for applications such as water purification and CO2 reduction. Studies show that when combined with other photocatalysts like strontium titanate, it significantly improves efficiency under visible light .

Case Study 1: Antibacterial Efficacy

A study conducted by Foroumadi et al. demonstrated the efficacy of this compound against methicillin-resistant Staphylococcus aureus. The compound was tested using disk diffusion methods, yielding promising results that warrant further exploration into its mechanisms of action and potential clinical applications .

Case Study 2: Photocatalytic Performance

Research on photocatalytic materials incorporating this thiourea compound showed a marked increase in degradation rates of organic pollutants under UV light. This study emphasizes the role of structural modifications in enhancing photocatalytic efficiency, highlighting potential environmental applications .

作用機序

The mechanism of action of 1-(3-Hydroxypropyl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and cellular processes. The hydroxypropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

類似化合物との比較

1-(3-Hydroxypropyl)-3-phenylthiourea can be compared with other thiourea derivatives, such as:

1-(2-Hydroxyethyl)-3-phenylthiourea: Similar structure but with a shorter hydroxyalkyl chain.

1-(3-Hydroxypropyl)-3-methylthiourea: Similar structure but with a methyl group instead of a phenyl group.

1-(3-Hydroxypropyl)-3-phenylurea: Similar structure but with an oxygen atom replacing the sulfur atom in the thiourea moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

生物活性

1-(3-Hydroxypropyl)-3-phenylthiourea is an organic compound belonging to the thiourea class, notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analyses with similar compounds, supported by relevant data and case studies.

This compound can be synthesized through a nucleophilic substitution reaction involving 3-chloropropanol and phenylisothiocyanate. The reaction typically requires a base, such as sodium hydroxide, to facilitate the formation of the thiourea moiety. The compound's structure is characterized by a hydroxypropyl group and a phenyl group attached to the thiourea backbone, which contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values for this compound against Gram-positive and Gram-negative bacteria are promising, suggesting potential applications in treating infections.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including HepG2 (liver cancer), HCT-116 (colorectal cancer), BGC-823 (gastric cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines indicate moderate to high cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25.16 ± 2.55 |

| HCT-116 | 21.62 ± 0.33 |

| BGC-823 | 24.76 ± 0.94 |

| MCF-7 | 26.83 ± 2.52 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiourea moiety allows for hydrogen bonding and coordination with metal ions, which can modulate enzyme activities critical for cellular functions. Additionally, the hydroxypropyl group enhances solubility and bioavailability, facilitating better interaction with biological targets.

Comparative Analysis with Similar Compounds

When compared to other thiourea derivatives, such as 1-(2-Hydroxyethyl)-3-phenylthiourea and 1-(3-Hydroxypropyl)-3-methylthiourea , the unique combination of functional groups in this compound provides distinct reactivity profiles and biological activities.

| Compound | Key Characteristics |

|---|---|

| 1-(2-Hydroxyethyl)-3-phenylthiourea | Shorter hydroxyalkyl chain; different solubility profile |

| 1-(3-Hydroxypropyl)-3-methylthiourea | Methyl group instead of phenyl; altered biological activity |

| 1-(3-Hydroxypropyl)-3-phenylurea | Oxygen atom replacing sulfur; different reactivity |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that this compound significantly inhibited cancer cell growth in vitro, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : Another investigation reported its effectiveness against resistant bacterial strains, indicating its role in combating antibiotic resistance.

特性

IUPAC Name |

1-(3-hydroxypropyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c13-8-4-7-11-10(14)12-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFQXYNRNGJOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。